molecular formula C12H12N2O B7463824 N,N-dimethylquinoline-5-carboxamide

N,N-dimethylquinoline-5-carboxamide

Cat. No.: B7463824
M. Wt: 200.24 g/mol
InChI Key: HTWFBNIWWDZQJT-UHFFFAOYSA-N
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Description

N,N-dimethylquinoline-5-carboxamide is a chemical compound based on the privileged quinoline scaffold, a structure of high significance in medicinal chemistry and drug discovery. Quinoline and quinolinone derivatives are extensively investigated for their diverse biological activities and pharmacological properties . The quinoline core is a key structural component in many marketed drugs and active research compounds, known for roles in anti-inflammatory, anticancer, antibacterial, and neuroprotective applications . The carboxamide functional group, particularly in quinoline derivatives, is a common feature in compounds with pronounced bioactivity. For instance, analogs such as Linomide, Rebamipide, and Tasquinimod are well-known quinolinone carboxamides that have demonstrated antiangiogenic, antitumor, immune-modulatory, and antioxidant properties in scientific research . The specific substitution pattern of this compound makes it a valuable building block for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel homologs with potentially enhanced biological activity and to probe multi-target agents for treating complex diseases . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethylquinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14(2)12(15)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWFBNIWWDZQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares N,N-dimethylquinoline-5-carboxamide with two closely related analogs from :

Property This compound N-(1,3-Benzodioxol-5-yl)quinoline-3-Carboxamide (52) N-(1,3-Benzodioxol-5-yl)quinoline-5-Carboxamide (53)
Molecular Formula C₁₂H₁₂N₂O (hypothesized) C₁₇H₁₂N₂O₃ C₁₇H₁₂N₂O₃
Synthesis Yield Not reported 23% 20%
Melting Point Not reported 254–256°C 202–203°C
IR C=O Stretch Not reported 1659 cm⁻¹ 1643 cm⁻¹
Mass Spectrometry (m/z) Not reported 292 [M]⁺ 292 [M]⁺

Key Observations :

  • The position of the carboxamide group (3 vs. 5 on the quinoline ring) significantly affects melting points, with the 3-carboxamide isomer (52) exhibiting a higher melting point than the 5-carboxamide (53) .
  • Both analogs share identical molecular formulas but differ in substituent placement, influencing their crystallinity and spectral profiles.
Antimicrobial Activity

describes N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (6a–n) with moderate to excellent antibacterial and antifungal activities. Although these compounds are 3-carboxamides with additional triazine and chloro substituents, their activity highlights the importance of electron-withdrawing groups (e.g., Cl) and extended conjugation in enhancing antimicrobial potency . In contrast, this compound lacks such substituents, which may reduce its efficacy unless compensatory modifications (e.g., dimethyl groups) improve bioavailability or target binding.

Metabolic Stability

investigates the N-demethylation of imidazole carboxamides, a metabolic pathway relevant to dimethyl-substituted compounds. For example, 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes hepatic N-demethylation, producing formaldehyde and aminoimidazole carboxamide as metabolites.

Substituent Effects on Pharmacological Profiles

describes N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxamide, a brominated quinoline carboxamide with a benzodioxole moiety. Key comparisons include:

  • Bromine Substitution : The 6-bromo group in this compound may enhance lipophilicity and receptor binding compared to dimethyl groups in the 5-carboxamide derivative.
  • Benzodioxole Moiety: This substituent could improve CNS penetration, a feature absent in this compound .

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethylquinoline-5-carboxamide derivatives?

Derivatives of quinoline carboxamides are typically synthesized via multi-step organic reactions. For example, quinoline-5-carboxamide derivatives are often prepared through condensation reactions between activated quinoline intermediates (e.g., acid chlorides) and substituted amines. Key steps include:

  • Acid chloride formation : Reacting quinoline carboxylic acids with thionyl chloride (SOCl₂) to generate reactive intermediates .
  • Amide coupling : Using coupling agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with tertiary amines (e.g., triethylamine) to facilitate carboxamide bond formation .
  • Purification : Silica gel column chromatography or recrystallization to isolate products .

Q. What spectroscopic techniques are used to characterize quinoline carboxamides?

Structural validation relies on:

  • 1H/13C NMR : To confirm substituent positions and amide bond formation. For example, carbonyl (C=O) signals appear at ~164-166 ppm in 13C NMR, while N-methyl protons resonate at δ 3.0-3.5 ppm in 1H NMR .
  • IR spectroscopy : C=O stretches in carboxamides are observed at 1640-1660 cm⁻¹ .
  • Mass spectrometry (EI or HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. What biological activities are associated with quinoline carboxamide derivatives?

These compounds exhibit diverse bioactivities:

  • Antibacterial effects : Derivatives like 2-oxo-1,2-dihydroquinoline-6-carboxamides show moderate activity against Gram-negative Acinetobacter baumannii (MIC = 77.5 µg/mL) .
  • Antihistaminic potential : Substituted quinoline-3-carboxamides demonstrate binding affinity to histamine receptors .

Advanced Research Questions

Q. How can researchers address low solubility of quinoline carboxamides in biological assays?

Methodological strategies include:

  • Co-solvent systems : Use DMSO or cyclodextrin-based solutions to enhance aqueous solubility while maintaining bioactivity .
  • Structural modifications : Introducing polar groups (e.g., hydroxyl, amino) to the quinoline core or side chains to improve hydrophilicity .
  • Nanoparticle encapsulation : Lipid-based carriers to improve bioavailability for in vivo studies .

Q. How can conflicting biological activity data across studies be resolved?

Contradictions may arise due to variations in assay conditions. Mitigation approaches:

  • Standardized protocols : Use consistent cell lines (e.g., MTT assays with HepG2 or HEK293) and control compounds .
  • Dose-response validation : Perform IC50/MIC determinations in triplicate to ensure reproducibility .
  • Target specificity assays : Employ molecular docking or competitive binding studies to confirm mechanism-of-action .

Q. What strategies optimize synthesis yields of quinoline carboxamides?

Yield optimization involves:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amide bond formation .
  • Reaction monitoring : TLC or HPLC to track intermediate conversions and adjust reaction times .
  • Temperature control : Maintaining reflux conditions (e.g., 130°C in DMF) for cyclization steps .

Q. How can structure-activity relationship (SAR) studies guide quinoline carboxamide optimization?

Key SAR insights:

  • N-Methylation : Enhancing metabolic stability by reducing oxidative deamination .
  • Substituent positioning : Electron-withdrawing groups (e.g., Cl, Br) at the quinoline 5-position improve antibacterial activity .
  • Heterocyclic hybrids : Incorporating pyridine or thiadiazole moieties (e.g., N-(1-ethyl-2-oxo-benzoindolyl) derivatives) increases target selectivity .

Q. What computational methods predict biological targets for quinoline carboxamides?

  • Molecular docking : Software like AutoDock Vina to simulate binding to receptors (e.g., histamine H1 or bacterial topoisomerases) .
  • Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen-bond acceptors) using Schrödinger Suite .
  • ADMET prediction : Tools like SwissADME to assess pharmacokinetic properties early in design .

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